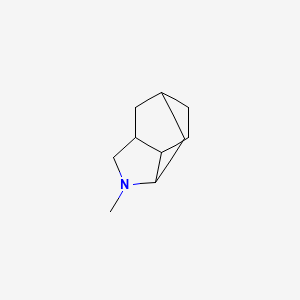
1-Methyloctahydro-1H-3,6-methanoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyloctahydro-1H-3,6-methanoindole is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of 1-Methyloctahydro-1H-3,6-methanoindole involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine and ketones or aldehydes under acidic conditions . The reaction typically involves refluxing the reactants in acetic acid and hydrochloric acid to yield the desired indole derivative. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or alternative solvents.
Chemical Reactions Analysis
1-Methyloctahydro-1H-3,6-methanoindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
1-Methyloctahydro-1H-3,6-methanoindole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Methyloctahydro-1H-3,6-methanoindole involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
1-Methyloctahydro-1H-3,6-methanoindole can be compared with other indole derivatives such as:
1-Methyl-1H-indole-3-carboxylate: Known for its antiviral properties.
1-Methylimidazole: Used in various chemical reactions and as a building block for more complex molecules.
1-Methyloctahydro-1H-indene: Another indole derivative with unique chemical properties.
These compounds share the indole nucleus but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
62460-67-7 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
4-methyl-4-azatricyclo[4.3.1.03,7]decane |
InChI |
InChI=1S/C10H17N/c1-11-6-8-4-7-2-3-9(8)10(11)5-7/h7-10H,2-6H2,1H3 |
InChI Key |
OWYSFEMQAYXOEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC3CCC2C1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















